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Compound of Interest

Compound Name: 2-Nitrophenol

Cat. No.: B165410 Get Quote

This guide provides a detailed comparison of the spectroscopic data for 2-nitrophenol and its

isomer, 4-nitrophenol, to aid researchers in the unambiguous confirmation of the 2-nitrophenol
structure. The guide leverages Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy, presenting key experimental data and protocols.

Comparative Spectroscopic Data
The structural differences between 2-nitrophenol and 4-nitrophenol, primarily the relative

positions of the hydroxyl (-OH) and nitro (-NO₂) groups, lead to distinct and identifiable

signatures in their respective NMR and IR spectra.

¹H NMR Spectroscopy Data
Proton NMR (¹H NMR) is highly sensitive to the chemical environment of hydrogen atoms. The

proximity of the nitro group to the hydroxyl group in 2-nitrophenol results in a unique splitting

pattern and chemical shifts for the aromatic protons compared to the more symmetric 4-

nitrophenol.
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Compound Proton Assignment
Chemical Shift (δ) in

ppm
Multiplicity

2-Nitrophenol 4-H 6.99[1] dt

6-H 7.15[1] ddd

5-H 7.58[1] dt

3-H 8.10[1] dd

OH 10.58[1] s

4-Nitrophenol H-2, H-6 8.16 d

H-3, H-5 6.93 d

OH 11.15 s (broad)

Note: Data for 2-Nitrophenol recorded in CDCl₃[1]. Data for 4-Nitrophenol recorded in DMSO-

d₆. Solvent differences can cause slight variations in chemical shifts.

¹³C NMR Spectroscopy Data
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The

substitution pattern of the benzene ring significantly influences the chemical shifts of the carbon

atoms.
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Compound Carbon Assignment Chemical Shift (δ) in ppm

2-Nitrophenol C1 155.2

C2 137.1

C3 125.6

C4 119.8

C5 133.7

C6 120.4

4-Nitrophenol C1 163.74[2]

C2, C6 115.48[2]

C3, C5 125.86[2]

C4 139.42[2]

Note: Data for 2-Nitrophenol recorded in CDCl₃. Data for 4-Nitrophenol recorded in DMSO-

d₆[2].

Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify functional groups present in a molecule by measuring the

absorption of infrared radiation.[3][4] Key vibrational frequencies for the hydroxyl and nitro

groups are diagnostic.
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Compound Functional Group Vibrational Mode
Absorption Range

(cm⁻¹)

2-Nitrophenol O-H

Stretch

(intramolecular H-

bond)

3200-3600 (broad)

N-O Asymmetric Stretch ~1575

N-O Symmetric Stretch ~1335[5]

C-O Stretch ~1230

4-Nitrophenol O-H

Stretch

(intermolecular H-

bond)

3300-3400 (broad)

N-O Asymmetric Stretch ~1590

N-O Symmetric Stretch ~1340

C-O Stretch ~1285

Note: The intramolecular hydrogen bond in 2-nitrophenol between the adjacent -OH and -NO₂

groups typically results in a sharper O-H stretching band compared to the broad band from

intermolecular hydrogen bonding in 4-nitrophenol.

Experimental Protocols
Standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 5-20 mg of the analyte for ¹H NMR or 20-50 mg for

¹³C NMR.[6] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[6] Transfer the solution to a 5 mm NMR tube,

ensuring the liquid height is around 4-5 cm.[6]

Instrument Setup: Insert the NMR tube into a spinner and adjust its depth using a gauge.[7]

Place the sample in the NMR spectrometer.
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Data Acquisition: The spectrometer's magnetic field is "locked" onto the deuterium signal of

the solvent.[6] The magnetic field is then "shimmed" to maximize its homogeneity and

improve spectral resolution.[6] The probe is tuned to the appropriate nucleus (¹H or ¹³C).[6]

Set acquisition parameters (e.g., number of scans, spectral width) and initiate the

experiment.[6]

Data Processing: The resulting Free Induction Decay (FID) is converted into a spectrum

using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced

to an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm) or the residual solvent

signal.[8]

Infrared (IR) Spectroscopy
This protocol describes the use of a Fourier Transform Infrared (FTIR) spectrometer with an

Attenuated Total Reflectance (ATR) accessory, a common technique for solid and liquid

samples.[9]

Background Scan: Ensure the ATR crystal surface is clean. Run a background spectrum of

the empty crystal to account for atmospheric and instrument-related absorptions.[9]

Sample Application: Place a small amount of the solid or a few drops of the liquid sample

directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[9] For solid

samples, apply pressure using the instrument's anvil to ensure good contact between the

sample and the crystal.[10]

Sample Spectrum Acquisition: Collect the IR spectrum of the sample. The instrument

measures the interaction of the IR beam with the sample, generating an interferogram which

is then Fourier-transformed into a spectrum.[4]

Data Analysis: The resulting spectrum, typically plotted as transmittance or absorbance

versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands

corresponding to the functional groups present in the molecule.[4]

Logical Workflow for Structure Confirmation
The following diagram illustrates the logical process for confirming the identity of an unknown

sample as 2-nitrophenol using the comparative spectroscopic data.
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Spectroscopic Analysis

Data Interpretation & Comparison

Unknown Sample
(Expected: 2-Nitrophenol)

IR Spectroscopy ¹H NMR Spectroscopy ¹³C NMR Spectroscopy

Observe:
- Broad O-H stretch (~3200-3600 cm⁻¹)
- N-O stretches (~1575, ~1335 cm⁻¹)

Observe:
- Four distinct aromatic signals

- Unique splitting pattern (dd, dt, etc.)
- OH signal ~10.6 ppm

Observe:
- Six distinct carbon signals

- Chemical shifts match reference

Does experimental data match
2-Nitrophenol reference data

AND differ from 4-Nitrophenol?

Structure Confirmed:
2-Nitrophenol

Yes

Structure Not Confirmed:
Re-evaluate or consider

alternative structures

No

Click to download full resolution via product page

Caption: Workflow for spectroscopic confirmation of 2-nitrophenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Making sure you're not a bot! [oc-praktikum.de]

2. Making sure you're not a bot! [oc-praktikum.de]

3. Experimental Design [web.mit.edu]

4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

5. researchgate.net [researchgate.net]

6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

7. uwyo.edu [uwyo.edu]

8. pydio.campus.nd.edu [pydio.campus.nd.edu]

9. emeraldcloudlab.com [emeraldcloudlab.com]

10. amherst.edu [amherst.edu]

To cite this document: BenchChem. [Confirming the Structure of 2-Nitrophenol: A
Spectroscopic Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165410#confirming-2-nitrophenol-structure-using-
nmr-and-ir-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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